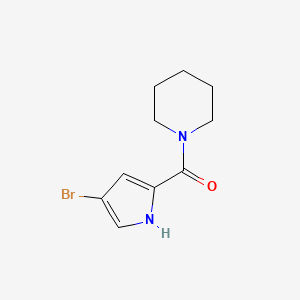

![molecular formula C14H7ClF3N3O2 B1272626 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile CAS No. 213994-29-7](/img/structure/B1272626.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile involves the use of versatile intermediates that can be further modified to create a variety of trifluoromethylated heterocycles. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a novel intermediate for the synthesis of such compounds. This intermediate can react with bisnucleophiles to form different azaindazole derivatives, which suggests a pathway that could potentially be used for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For example, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing that it crystallizes with two independent molecules in the asymmetric unit. The geometric parameters were found to be nearly identical for both molecules. Additionally, the structure was characterized by IR, NMR, and electronic spectroscopy, which provided detailed information about the molecular features . These techniques could be applied to analyze the molecular structure of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile.

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds has been explored in various contexts. For example, the addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has been shown to proceed with high regio- and stereoselectivity, leading to the formation of chromanes and chromeno[3,4-b]pyridines under certain conditions . This indicates that the trifluoromethyl group can influence the outcome of nucleophilic addition reactions, which is relevant for understanding the chemical behavior of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various spectroscopic methods. The absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied, showing absorption and emission maxima at specific wavelengths. The effects of different solvents on these properties were also examined, providing insights into the solvatochromic behavior of these compounds . Additionally, a spectrophotometric basicity scale in acetonitrile was established, which includes substituted pyridines and could be used to infer the basicity of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile .

Scientific Research Applications

Structural Analysis and Reaction Behaviors

Structural Transformations in Heterocyclic Compounds : Babaev et al. (1999) studied the unexpected closure of the oxazole ring during reactions involving similar heterocyclic compounds. This research provides insight into the structural transformations that can occur in similar compounds under different conditions (Babaev et al., 1999).

Synthesis and Structural Behavior in Pyrrole Derivatives : Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts with derivatives including 4-nitrophenyl groups, showing the structural behavior and reactivity of such compounds in the presence of anions (Camiolo et al., 2003).

Catalysis and Chemical Reactions

- Catalysis in Ester Aminolysis : Neuvonen (1988) investigated the base-catalyzed reaction of imidazole with 4-nitrophenyl trifluoroacetate in aqueous acetonitrile, highlighting the potential of these compounds in catalysis and organic synthesis (Neuvonen, 1988).

Nucleophilic Reactions and Kinetics

- Nucleophilic Attack on Double Bonds : Leffek and Maciejewska (1986) explored the reaction of amines with di(4-nitrophenyl)-difluoroethene, which is relevant for understanding the reactivity and kinetics of compounds like 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile in similar nucleophilic attacks (Leffek & Maciejewska, 1986).

Synthesis of Derivatives and Complexes

- Synthesis of Chemosensors : Hidayah et al. (2019) synthesized pyridine derivative-based chemosensors, demonstrating the potential for creating sensitive and selective detection systems using similar compounds (Hidayah et al., 2019).

Photoreactions and Electrochemistry

- Photoreactions in Different Solvents : Watanabe et al. (2015) studied the photoreactions of flutamide, a compound with similar functional groups, in acetonitrile and 2-propanol, highlighting the influence of solvents on the photoreactivity of such compounds (Watanabe et al., 2015).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were found to have useful pharmaceutical or agrochemical properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its potential for harmful side effects .

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N3O2/c15-12-5-9(14(16,17)18)7-20-13(12)11(6-19)8-1-3-10(4-2-8)21(22)23/h1-5,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHYZVNJBQELIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401156325 | |

| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile | |

CAS RN |

213994-29-7 | |

| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213994-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-α-(4-nitrophenyl)-5-(trifluoromethyl)-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)